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Ewing Tumor EZH2 (666-674) -

Ewing Tumor EZH2 (666-674)

Catalog Number: EVT-243527
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Molecular Weight:
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Product Introduction

Description
Ewing Tumor EZH2
Overview

Ewing tumors, particularly Ewing sarcoma, are aggressive malignancies primarily affecting children and young adults. The role of the Enhancer of Zeste Homolog 2 (EZH2) protein in these tumors has garnered significant attention due to its involvement in chromatin modification and gene regulation. EZH2 is a component of the Polycomb Repressive Complex 2, which is responsible for the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to transcriptional repression. In Ewing sarcoma, mutations in EZH2 have been identified, suggesting a potential for targeted therapies that inhibit its function.

Source and Classification

EZH2 is classified as a histone methyltransferase and is crucial in regulating gene expression through epigenetic mechanisms. It is encoded by the EZH2 gene located on chromosome 7. The protein is part of the Polycomb group proteins, which are involved in maintaining the silencing of genes during development and cellular differentiation. In Ewing sarcoma, EZH2 mutations occur in approximately 4% of cases, correlating with more aggressive tumor behavior and poor prognosis .

Synthesis Analysis

Methods

The synthesis of EZH2 inhibitors has been explored extensively in drug development. Various small-molecule inhibitors targeting EZH2 have been synthesized, including tazemetostat. These compounds typically undergo high-throughput screening against EZH2 to identify effective inhibitors.

Technical Details

The synthesis often involves:

  • Chemical Reactions: Utilizing known synthetic pathways for methyltransferase inhibitors.
  • Structure-Activity Relationship Studies: Modifying existing compounds to enhance binding affinity and specificity for EZH2.
  • In vitro Testing: Assessing the efficacy of synthesized compounds in cell lines expressing mutant or overexpressed EZH2.
Molecular Structure Analysis

Structure

EZH2 consists of several structural domains:

  • SET Domain: Responsible for its methyltransferase activity.
  • PHD Finger: Involved in protein-protein interactions.
  • SANT Domain: Plays a role in DNA binding.

Data

The crystal structure of EZH2 has been elucidated, revealing insights into its active site and substrate binding mechanisms. This structural information is critical for designing potent inhibitors that can effectively block its enzymatic activity.

Chemical Reactions Analysis

Reactions

EZH2 catalyzes the transfer of methyl groups from S-adenosylmethionine to lysine residues on histone proteins, particularly H3K27. This reaction is crucial for establishing repressive chromatin states.

Technical Details

The reaction mechanism involves:

  1. Methyl Transfer: S-adenosylmethionine donates a methyl group to H3K27.
  2. Formation of H3K27me3: The trimethylated form leads to transcriptional repression of target genes.

Inhibition of this process by small molecules can reverse aberrant gene silencing associated with cancer progression.

Mechanism of Action

Process

In Ewing sarcoma, EZH2 mutations enhance its activity, leading to increased levels of H3K27 trimethylation. This results in the silencing of tumor suppressor genes and promotes oncogenic pathways.

Data

Studies have shown that inhibiting EZH2 can restore expression of these silenced genes, leading to reduced cell proliferation and increased sensitivity to chemotherapy agents like doxorubicin . This mechanism underlines the therapeutic potential of EZH2 inhibitors in treating Ewing sarcoma.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 100 kDa for the full-length EZH2 protein.
  • Isoelectric Point: Varies based on post-translational modifications.

Chemical Properties

Relevant analyses include thermal stability assays and solubility tests to optimize conditions for inhibitor efficacy .

Applications

Scientific Uses

EZH2 serves as a promising target for therapeutic intervention in various cancers, including Ewing sarcoma:

  • Targeted Therapy: Small-molecule inhibitors like tazemetostat are being investigated in clinical trials for their ability to inhibit EZH2 activity.
  • Biomarker Development: Mutations in EZH2 may serve as biomarkers for aggressive disease phenotypes, aiding in patient stratification for targeted therapies .

Furthermore, understanding the role of EZH2 in epigenetics can provide insights into broader cancer biology and potential therapeutic avenues across different tumor types.

Molecular Mechanisms of EZH2 in Ewing Sarcoma Pathogenesis

Role of EZH2 in Epigenetic Silencing of Tumor Suppressor Genes

EZH2 (Enhancer of Zeste Homolog 2) serves as the catalytic core of Polycomb Repressive Complex 2 (PRC2), which deposits trimethylation marks on histone H3 at lysine 27 (H3K27me3). This epigenetic modification induces chromatin condensation and transcriptional silencing of target genes [7]. In Ewing sarcoma, genome-wide analyses reveal that EZH2-mediated H3K27me3 hypermethylation occurs at promoters of critical tumor suppressor genes, including:

  • DAB2IP (Disabled Homolog 2-Interacting Protein): A RAS GTPase-activating protein regulating apoptosis
  • CDKN1A (p21): A cyclin-dependent kinase inhibitor controlling cell cycle arrest
  • TIMP3 (Tissue Inhibitor of Metalloproteinases 3): A metastasis suppressor modulating extracellular matrix remodeling

Table 1: Key Tumor Suppressor Genes Silenced by EZH2 in Ewing Sarcoma

Gene SymbolBiological FunctionPathway ImpactValidation Method
DAB2IPRAS GTPase regulationApoptosis suppressionChIP-qPCR [7]
CDKN1A (p21)Cell cycle inhibitionG1/S arrest blockadeRNA-seq [3]
TIMP3Extracellular matrix homeostasisMetastasis promotionIHC [7]
FOXO1Transcriptional regulationDifferentiation blockadeChIP-seq [3]

Functional studies demonstrate that pharmacological EZH2 inhibition (using GSK126 or EPZ-6438) reduces H3K27me3 levels by >80% and reactivates these silenced loci, as confirmed through chromatin immunoprecipitation sequencing (ChIP-seq) and RNA expression profiling [3] [7]. This epigenetic reprogramming correlates with reduced proliferation rates and restored differentiation capacity in vitro. Notably, the tumor suppressive effects of EZH2 inhibitors are amplified in 3D tumor spheroid models that better recapitulate tumor microenvironmental conditions compared to 2D cultures [2].

Interaction Between EZH2 and EWSR1-FLI1 Fusion Protein in Transcriptional Reprogramming

The EWSR1-FLI1 fusion protein, generated by the pathognomonic t(11;22)(q24;q12) translocation, recruits EZH2 to GGAA microsatellite regions, enabling genome-wide epigenetic reprogramming. Biochemical analyses reveal that EWSR1-FLI1 physically interacts with EZH2 via its ETS DNA-binding domain, directing PRC2 complex deposition to non-canonical genomic sites [3] [6]. This aberrant recruitment facilitates:

  • Repression of neural differentiation genes (e.g., SOX11, NGFR) through H3K27me3-mediated silencing
  • Activation of oncogenic pathways via non-canonical, methyltransferase-independent EZH2 functions where EZH2 serves as a transcriptional co-activator
  • Stabilization of the fusion oncoprotein through deubiquitination enzymes like USP9X

Table 2: EWSR1-FLI1-Dependent Recruitment of EZH2 Complexes

Molecular InteractorInteraction TypeFunctional ConsequenceExperimental Evidence
EWSR1-FLI1 fusion proteinDirect bindingGenome-wide retargetingCo-IP + ChIP-seq [3]
USP9XDeubiquitination complexEWSR1-FLI1 stabilizationImmunoblot [3]
PARP1Transcriptional complexDNA repair disruptionFunctional assay [3]
BAF complex (ARID1A-L)Chromatin remodelingStemness maintenanceCRISPR screening [3]

CRISPR-Cas9-mediated disruption of the EZH2-EWSR1-FLI1 interaction reduces tumorigenicity in xenograft models by >70%, confirming its pathogenic centrality [6]. Additionally, EZH2 stabilizes the fusion oncoprotein through recruitment of deubiquitinating enzymes like USP9X, creating a positive feedback loop that amplifies oncogenic signaling [3].

EZH2-Mediated Regulation of GD2 Biosynthetic Enzymes in Ganglioside Expression

EZH2 epigenetically suppresses the ganglioside biosynthetic pathway in Ewing sarcoma through direct H3K27me3-mediated repression of key enzymes. Chromatin immunoprecipitation studies demonstrate EZH2 binding at promoter regions of:

  • ST8SIA1 (GD3 synthase; GD3S): The rate-limiting enzyme in GD2 biosynthesis
  • B4GALNT1 (GD2 synthase; GD2S): Catalyzes GD2 synthesis from GD3
  • ST3GAL2 (Sialyltransferase 2): Initiates ganglioside biosynthesis

Pharmacological EZH2 inhibition (5μM GSK126 for 7 days) induces dose-dependent upregulation of these enzymes, resulting in >10-fold increased GD2 cell surface expression in previously GD2-negative Ewing sarcoma cell lines [1] [5]. This effect is:

  • Reversible: GD2 expression returns to baseline 14 days post-inhibitor withdrawal
  • Selective: Not observed in leukemia, rhabdoid tumors, or normal mesenchymal stem cells
  • Functional: Enables robust tumor cell killing by GD2-directed CAR T-cells

Table 3: GD2 Biosynthetic Enzymes Regulated by EZH2

EnzymeGene SymbolFunction in GD2 PathwayFold Change Post-EZH2i
GD3 synthaseST8SIA1Converts GM3 to GD38.5 ± 1.2 [1]
GD2 synthaseB4GALNT1Converts GD3 to GD27.8 ± 0.9 [1]
Sialyltransferase 2ST3GAL2Initiates ganglioside synthesis4.2 ± 0.7 [9]

Notably, CRISPR-mediated ST8SIA1 knockout abolishes GD2 induction following EZH2 inhibition, confirming direct enzymatic regulation [1] [9]. The biological significance is profound: EZH2 inhibitor pretreatment sensitizes Ewing sarcoma cells to GD2-CAR T-cell killing, with tumor cytotoxicity increasing from <10% to >85% in vitro and significantly prolonging survival in murine xenograft models [5]. This effect is conserved in 3D tumor models using decellularized intestinal submucosa matrices that mimic human tumor microenvironments [1].

Properties

Product Name

Ewing Tumor EZH2 (666-674)

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